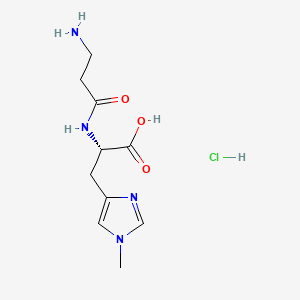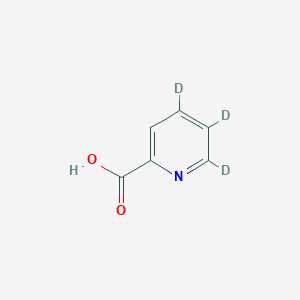
Picolinic-d3 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picolinic-d3 Acid is a deuterated form of picolinic acid, where the hydrogen atoms are replaced with deuterium. Picolinic acid is a naturally occurring compound that is a metabolite of the amino acid tryptophan. It is known for its role in zinc absorption and its potential therapeutic applications, including its antiviral and immunomodulatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Picolinic-d3 Acid can be synthesized through the deuteration of picolinic acid. One common method involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. The reaction typically involves the following steps:
Starting Material: Picolinic acid.
Deuteration: The picolinic acid is treated with deuterated water (D2O) or other deuterated reagents under specific conditions to achieve the desired level of deuteration.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of picolinic acid are subjected to deuteration using deuterated reagents in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and high purity.
Análisis De Reacciones Químicas
Types of Reactions
Picolinic-d3 Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form picolinic acid N-oxide.
Reduction: It can be reduced to form picolinic alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Picolinic acid N-oxide.
Reduction: Picolinic alcohol.
Substitution: Picolinic esters or amides.
Aplicaciones Científicas De Investigación
Picolinic-d3 Acid has a wide range of scientific research applications, including:
Mecanismo De Acción
Picolinic-d3 Acid exerts its effects through several mechanisms:
Zinc Transport: It binds to zinc finger proteins, altering their structure and function, which can inhibit viral replication and packaging.
Antiviral Activity: It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion and interfering with cellular endocytosis.
Immunomodulation: It works in conjunction with cytokines such as interferon gamma to modulate immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Dipicolinic Acid: Contains two carboxyl groups and is used in the synthesis of coordination complexes.
Uniqueness
Picolinic-d3 Acid is unique due to its deuterated nature, which makes it useful in various research applications, including:
Isotope Labeling: Used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying metabolic pathways and reaction mechanisms.
Enhanced Stability: Deuteration can enhance the stability of the compound, making it more resistant to metabolic degradation.
Propiedades
Fórmula molecular |
C6H5NO2 |
|---|---|
Peso molecular |
126.13 g/mol |
Nombre IUPAC |
4,5,6-trideuteriopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,4D |
Clave InChI |
SIOXPEMLGUPBBT-KYKRLZBASA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=C1)C(=O)O)[2H])[2H] |
SMILES canónico |
C1=CC=NC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
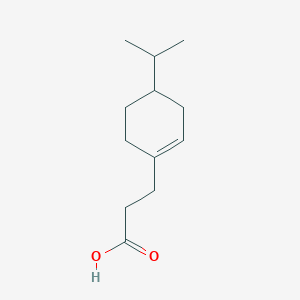
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)


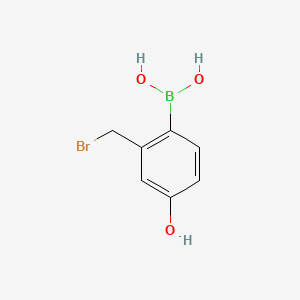
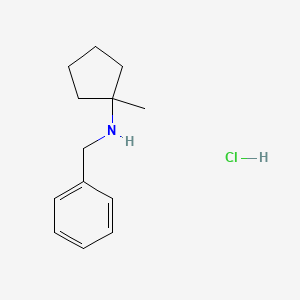
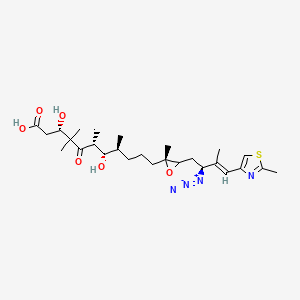

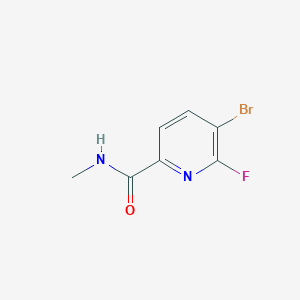
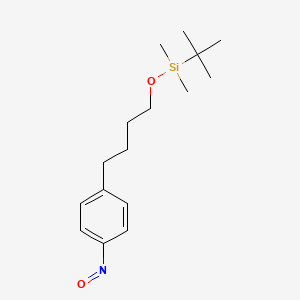
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)

